

Application Notes and Protocols for LQ23 Drug Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The PI3K/Akt/mTOR signaling pathway is a critical intracellular cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[1][3] **LQ23** is a novel, potent, and selective small molecule inhibitor of the PI3K/Akt/mTOR pathway, targeting the upstream kinase PI3K. By inhibiting PI3K, **LQ23** aims to block the downstream signaling cascade, thereby inducing cancer cell death and inhibiting tumor growth.

These application notes provide detailed protocols for the preclinical evaluation of **LQ23**, focusing on in vitro and in vivo experimental designs to assess its efficacy and mechanism of action.

LQ23 Drug Information

Compound Name: LQ23

· Mechanism of Action: PI3K Inhibitor

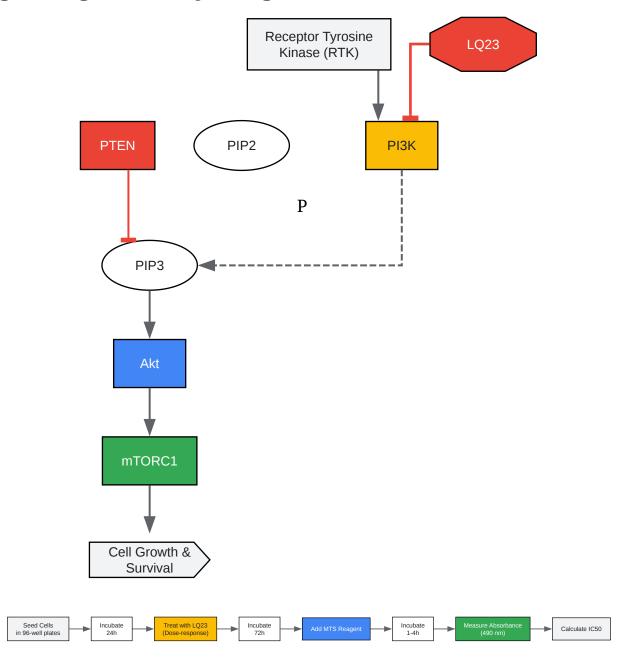
• Molecular Weight: 414.4 g/mol

Purity: >99% (HPLC)



- Formulation: Provided as a lyophilized powder. For in vitro studies, reconstitute in DMSO to a stock concentration of 10 mM. For in vivo studies, formulate in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
- Storage: Store lyophilized powder at -20°C. Store reconstituted stock solutions at -80°C in aliquots to avoid repeated freeze-thaw cycles.

Signaling Pathway Diagram





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References

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